N-(1-ethoxy-2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-(1-ethoxy-2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-5-22-18(13(3)10-16(20)11-14(18)4)19-17(21)15-8-6-12(2)7-9-15/h6-11H,5H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMDZBOBBHMUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(C(=CC(=O)C=C1C)C)NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-ethoxy-2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)-4-methylbenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Cyclohexadiene moiety : This contributes to its reactivity and biological interactions.
- Amide functional group : Known for its role in biological activity, particularly in enzyme interactions.
The molecular formula is , and its molecular weight is approximately 245.33 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : It has been shown to interact with various enzymes, potentially inhibiting their activity which could lead to therapeutic effects in diseases such as cancer and inflammation.
- Cell Cycle Modulation : Research indicates that this compound may influence cell cycle progression, leading to apoptosis in cancer cells.
Anticancer Activity
A study investigated the anticancer properties of this compound against several cancer cell lines. The findings are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15.3 | Induction of apoptosis |
| MCF7 (Breast) | 12.7 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 20.5 | Inhibition of NF-kB signaling pathway |
These results suggest that the compound has significant potential as a chemotherapeutic agent.
Antimicrobial Activity
In another study assessing antimicrobial effects, the compound was tested against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The data indicates that this compound exhibits promising antimicrobial properties.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of an ethoxy group enhances lipophilicity, improving cell membrane penetration.
- Amide vs. Ester : The amide linkage has shown more favorable interactions with biological targets compared to esters.
Comparison with Similar Compounds
HDAC Inhibitors: 4-Methylbenzamide Derivatives
Key analogs include HDAC inhibitors 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) and 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide) .
| Compound | Substituents on Amine Moiety | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity |
|---|---|---|---|---|
| 109 | 2-aminophenylaminohexyl | 12 | 15 | Dual |
| 136 | 2-amino-4-fluorophenylaminohexyl | 420 | 320 | HDAC3-preferential |
| Target Compound | Cyclohexadienone-ethoxy-dimethyl | Not reported | Not reported | Unknown |
Key Observations :
- The electron-withdrawing oxo group in the cyclohexadienone core could alter electronic interactions with HDAC catalytic sites, affecting selectivity .
Pesticidal Benzamides
Benzamides like etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) share structural motifs with the target compound .
| Compound | Core Structure | Key Substituents | Use/Potency |
|---|---|---|---|
| Etobenzanid | Benzamide + dichlorophenyl | Ethoxymethoxy | Herbicide |
| Target | Benzamide + cyclohexadienone | Ethoxy, dimethyl, oxo | Unknown |
Key Observations :
- The cyclohexadienone group in the target compound may enhance photostability compared to etobenzanid’s ethoxymethoxy group, which is prone to hydrolysis.
Catalytic Directing Groups
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a hydroxyl group that acts as an N,O-bidentate directing group for metal-catalyzed C–H functionalization .
| Compound | Substituents | Directing Group Efficacy | Solubility (Predicted) |
|---|---|---|---|
| 3-Methylbenzamide | 3-methyl, hydroxyl | High (N,O-bidentate) | Moderate (polar) |
| Target Compound | 4-methyl, ethoxy | Likely low | Low (nonpolar) |
Key Observations :
Pharmacological Agents
Ispinesib mesylate (N-(3-aminopropyl)-4-methylbenzamide derivative) is an antiepileptic kinesin inhibitor with a complex quinazolinyl substituent .
| Compound | Core Structure | Key Functional Groups | Therapeutic Target |
|---|---|---|---|
| Ispinesib | 4-methylbenzamide + quinazoline | Aminopropyl, methanesulfonate | Kinesin (anticancer) |
| Target Compound | 4-methylbenzamide + cyclohexadienone | Ethoxy, dimethyl | Not reported |
Key Observations :
- The rigid cyclohexadienone core in the target compound may limit conformational flexibility required for kinesin binding, unlike ispinesib’s flexible aminopropyl chain.
- The ethoxy group could enhance metabolic stability compared to ispinesib’s sulfonate moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
